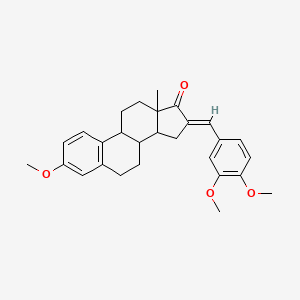

16-(3,4-dimethoxybenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to 16-(3,4-dimethoxybenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one involves Claisen condensation and consecutive reduction processes, leading to diastereomers with diverse biological activities. High-performance liquid chromatographic methods have been developed to separate these isomers, indicating complex synthetic pathways and the necessity of precise analytical techniques for their identification and analysis (Wölfling, Schneider, & Péter, 1999).

Molecular Structure Analysis

The crystal structure of related compounds, such as 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, provides insights into the molecular configuration, showing triclinic space group characteristics and stabilized crystal structure through weak intermolecular hydrogen bonds. These findings suggest the compound's stable nature under certain conditions and its potential for further chemical modifications (Zeng, 2014).

Chemical Reactions and Properties

Chemical reactions, such as epoxidation and cis-hydroxylation of closely related compounds, demonstrate the stereoselectivity and regioselectivity of these processes. For example, epoxidation of 3-methoxy-16-methylene-estra-1,3,5(10)-trien-17-one yields spiro[3-methoxy-17-oxoestra-1,3,5(10)-triene-16,2'-oxirane] isomers, highlighting the compound's reactivity towards specific chemical modifications (Bull & Kaiser, 1994).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and chromatographic behavior, of related compounds have been characterized using various analytical techniques. High-performance liquid chromatography (HPLC) methods developed for monitoring isomers underscore the importance of understanding the physical properties in separating and identifying the compound's specific forms (Wölfling, Schneider, & Péter, 1999).

Chemical Properties Analysis

The compound's chemical properties, such as reactivity towards different reagents, stability under various conditions, and its ability to undergo specific transformations, are crucial for its application in synthesis and material science. Studies on the epoxidation and cis-hydroxylation reactions provide valuable data on the compound's chemical behavior and its potential utility in organic synthesis (Bull & Kaiser, 1994).

Applications De Recherche Scientifique

Stereoselective Synthesis and Bioactivity

Stereoselective synthesis processes, such as epoxidation and cis-hydroxylation of similar steroidal compounds, have shown to yield products with significant biological activity. For instance, the epoxidation of 3-methoxy-16-methylene-estra-1,3,5(10)-trien-17-one has led to the formation of spiro oxirane derivatives, which are important for further chemical transformations and potential biological applications (Bull & Kaiser, 1994).

Antiproliferative Activities

Synthetic derivatives of estra-1,3,5(10)-trienes have been studied for their antiproliferative activities against various cancer cell lines. A study demonstrated the synthesis of 3-methoxy and 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids, exploring their potential in inhibiting the proliferation of malignant cells. This research emphasizes the significance of structural modifications in enhancing the therapeutic potential of steroidal compounds (Kiss et al., 2019).

Chromatographic Analysis for Isomer Separation

The development of chromatographic methods for the separation of isomers of steroidal compounds, including those similar to 16-(3,4-dimethoxybenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one, provides insights into the analytical techniques required for detailed structural and activity studies. Such methods are crucial for the identification and quantification of specific isomers, which may have distinct biological activities (Wölfling, Schneider, & Péter, 1999).

Mechanistic Insights into Chemical Reactions

Research on the neighboring group participation and fragmentation during solvolysis of epimers of similar compounds reveals mechanistic insights that are valuable for synthetic chemistry and drug development. Understanding these mechanisms aids in the design of more efficient synthetic routes for steroidal compounds, potentially leading to new therapeutic agents (Schneider et al., 1989).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(16E)-16-[(3,4-dimethoxyphenyl)methylidene]-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O4/c1-28-12-11-22-21-9-7-20(30-2)15-18(21)6-8-23(22)24(28)16-19(27(28)29)13-17-5-10-25(31-3)26(14-17)32-4/h5,7,9-10,13-15,22-24H,6,8,11-12,16H2,1-4H3/b19-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBWKZHLROZHJQ-CPNJWEJPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(=CC4=CC(=C(C=C4)OC)OC)C2=O)CCC5=C3C=CC(=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC12CCC3C(C1C/C(=C\C4=CC(=C(C=C4)OC)OC)/C2=O)CCC5=C3C=CC(=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(16E)-16-(3,4-dimethoxybenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5549338.png)

![2-methyl-5-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5549339.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5549355.png)

![3-[3-(4-morpholinyl)propyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5549361.png)

![N-[(5-methyl-2-furyl)methyl]-2-[1-(3-methylphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5549363.png)

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5549365.png)

![2-methyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549381.png)

![N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide](/img/structure/B5549389.png)

![2-(5-methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5549392.png)

![1-(4-methylphenyl)-4-[2-(4-morpholinyl)benzoyl]-2-piperazinone](/img/structure/B5549404.png)

![8-quinolinyl [(4-methylphenyl)sulfonyl]carbamate](/img/structure/B5549410.png)

![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5549413.png)